molecular formula C12H6F6N2O2 B3112094 5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid CAS No. 187998-46-5

5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid

Cat. No.: B3112094
CAS No.: 187998-46-5
M. Wt: 324.18 g/mol
InChI Key: ALMFCZMUUGHOGY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid is a high-purity chemical intermediate designed for advanced research and development applications. This compound belongs to the class of pyrazole derivatives, which are widely recognized in scientific literature for their significant biological activities and utility in creating novel molecular entities . The structure, featuring multiple trifluoromethyl groups, is particularly valuable in medicinal and agrochemical research for enhancing properties like metabolic stability, lipophilicity, and binding affinity . Research into analogous pyrazole-4-carboxylic acid compounds has demonstrated their potential as key scaffolds in the synthesis of fungicidal agents . Specifically, such derivatives have been investigated as succinate dehydrogenase (SDH) inhibitors, following the mode of action of commercial fungicides like Fluxapyroxad, offering a promising pathway for the development of new crop protection solutions . Furthermore, the carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to synthesize a wide array of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies . This compound is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human consumption uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O2/c13-11(14,15)6-1-3-7(4-2-6)20-9(12(16,17)18)8(5-19-20)10(21)22/h1-5H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMFCZMUUGHOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136008
Record name 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-46-5
Record name 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187998-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid (CAS No. 98534-85-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H6F6N2O2C_{12}H_6F_6N_2O_2, with a molecular weight of 324.18 g/mol. Its structure includes two trifluoromethyl groups, which are known to enhance biological activity by increasing lipophilicity and metabolic stability.

Anti-Cancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values suggest effective inhibition of cell growth.
  • A549 (Lung Cancer) : The compound demonstrated promising results in inhibiting proliferation, with IC50 values reported around 26 µM in related studies involving similar pyrazole derivatives .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Kinases : Pyrazole derivatives are known to inhibit several kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that certain pyrazole compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .
  • Cytotoxicity Testing : In vitro assays revealed that this compound exhibited cytotoxicity against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines with IC50 values comparable to established chemotherapeutics .

Data Tables

Compound NameCAS NumberMolecular FormulaIC50 (µM)Target Cell Line
This compound98534-85-1C12H6F6N2O226A549
Related Pyrazole DerivativeN/AN/A3.79MCF-7
Related Pyrazole DerivativeN/AN/A42.30NCI-H460

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methylphenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-carboxylic Acid
  • Substituents : 4-Methylphenyl (electron-donating -CH₃) at position 1.
  • Formula : C₁₂H₉F₃N₂O₂.
  • Molecular Weight : 270.21 g/mol.
  • Key Differences :
    • Reduced lipophilicity compared to the target compound due to replacement of -CF₃ with -CH₃.
    • Lower thermal stability (boiling point ~300°C vs. >400°C for the target) due to weaker electron-withdrawing effects .
1-(2-Aminophenyl)-5-(Trifluoromethyl)pyrazole-4-carboxylic Acid
  • Substituents: 2-Aminophenyl (-NH₂) at position 1.
  • Formula : C₁₁H₈F₃N₃O₂.
  • Molecular Weight : 283.20 g/mol.
  • Key Differences :
    • Enhanced solubility in polar solvents (e.g., logP ~1.5 vs. ~3.2 for the target).
    • The -NH₂ group facilitates hydrogen bonding, improving interactions with biological targets like enzymes .

Fluorination Patterns on the Pyrazole Core

5-(Difluoromethyl)-1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-carboxylic Acid
  • Substituents : -CF₃ at position 3, -CHF₂ at position 5.
  • Formula : C₁₂H₇F₅N₂O₂ (estimated).
  • Molecular Weight : 326.19 g/mol.
  • Key Differences :
    • Mixed fluorination (-CF₃ and -CHF₂) introduces intermediate electron-withdrawing effects.
    • Lower metabolic stability compared to the target compound due to labile -CHF₂ .
5-Chloro-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-carboxylic Acid
  • Substituents : -Cl at position 5, -CHF₂ at position 3.
  • Formula : C₇H₆ClF₂N₂O₂.
  • Molecular Weight : 234.58 g/mol.
  • Key Differences :
    • Chlorine enhances electrophilicity but reduces thermal stability.
    • Reduced fluorine content diminishes lipophilicity (logP ~1.8 vs. ~3.2 for the target) .

Heterocyclic and Functional Group Modifications

1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-carboxylic Acid
  • Substituents : Pyridine ring replaces benzene at position 1.
  • Formula : C₁₂H₅ClF₆N₃O₂.
  • Molecular Weight : 395.63 g/mol.
  • Key Differences :
    • Pyridine’s nitrogen enhances solubility in aqueous media.
    • Chlorine at position 3 improves pesticidal activity but increases toxicity .
5-(1H-Pyrrol-1-yl)-1-[4-(Trifluoromethoxy)phenyl]-1H-Pyrazole-4-carboxylic Acid
  • Substituents : Trifluoromethoxy (-OCF₃) at position 1.
  • Formula : C₁₅H₁₁F₃N₃O₃.
  • Molecular Weight : 353.26 g/mol.
  • Key Differences :
    • -OCF₃ provides steric bulk, reducing binding to small enzyme pockets.
    • Pyrrole substituent introduces π-stacking capabilities .

Research Findings and Implications

  • Electron-Withdrawing Effects : Dual -CF₃ groups in the target compound significantly lower the pKa of the carboxylic acid (enhancing ionization in physiological conditions) compared to analogs with single -CF₃ or -CH₃ groups .
  • Biological Activity: Pyridine or amino-substituted derivatives exhibit improved solubility but reduced pesticidal efficacy compared to the target compound, which balances lipophilicity and stability .
  • Synthetic Feasibility: Introducing -CF₃ groups requires specialized fluorination methods (e.g., halogen exchange), whereas methyl or amino groups are more accessible via alkylation/amination .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid, and how do reaction conditions influence yield?

  • The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or acrylates. For example, ethyl acetoacetate can react with phenylhydrazine derivatives in the presence of trifluoromethyl groups to form the pyrazole core . Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/ethanol) yields the carboxylic acid . Key variables include temperature (reflux conditions), solvent polarity, and stoichiometric ratios of trifluoromethyl-containing reagents. Yield optimization often requires iterative adjustment of these parameters, with purity confirmed via HPLC or TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR (¹H/¹³C/¹⁹F) : Critical for confirming trifluoromethyl group integration and regioselectivity of substitution. ¹⁹F NMR is particularly useful for distinguishing between CF₃ groups in different environments .
  • X-ray diffraction (XRD) : Resolves molecular geometry, hydrogen bonding, and packing motifs. The SHELX suite (e.g., SHELXL) is widely used for refinement, especially for high-resolution data .
  • FT-IR : Validates carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How does the presence of dual trifluoromethyl groups impact solubility and formulation in biological assays?

  • The lipophilic nature of CF₃ groups reduces aqueous solubility but enhances membrane permeability. Solubility can be improved via salt formation (e.g., sodium carboxylate) or co-solvents (DMSO/PEG mixtures). Stability studies (pH 2–9, 37°C) are recommended to assess degradation risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid
Reactant of Route 2
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5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid

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